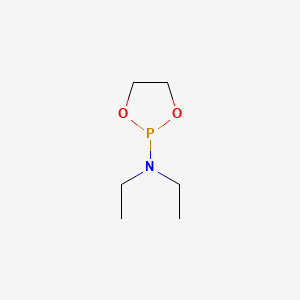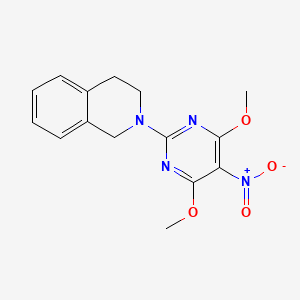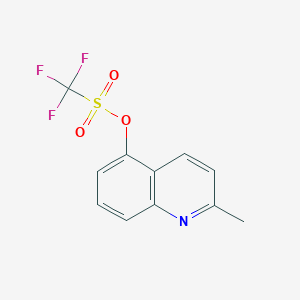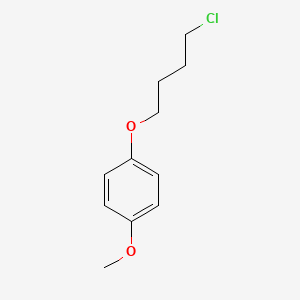![molecular formula C14H19Cl2NO B8592850 N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine](/img/structure/B8592850.png)
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is a complex organic compound characterized by a cyclopropyl group attached to a benzyl amine structure, which is further substituted with dichloro and methoxy-propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the benzyl amine core. The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple . The benzyl amine core can be synthesized through reductive amination of benzaldehyde derivatives.
The dichloro and methoxy-propyl substitutions are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions . The methoxy-propyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl amines or thioethers.
Aplicaciones Científicas De Investigación
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and reactivity. The dichloro and methoxy-propyl groups can modulate the compound’s electronic properties, influencing its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl-[2,3-dichloro-5-(3-methoxy-propyl)-phenyl]-amine
- Cyclopropyl-[2,3-dichloro-5-(3-methoxy-ethyl)-benzyl]-amine
Uniqueness
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds significant strain and reactivity, while the dichloro and methoxy-propyl groups provide specific electronic and steric effects that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C14H19Cl2NO |
|---|---|
Peso molecular |
288.2 g/mol |
Nombre IUPAC |
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H19Cl2NO/c1-18-6-2-3-10-7-11(9-17-12-4-5-12)14(16)13(15)8-10/h7-8,12,17H,2-6,9H2,1H3 |
Clave InChI |
XRQOZUUOEKQCJZ-UHFFFAOYSA-N |
SMILES canónico |
COCCCC1=CC(=C(C(=C1)Cl)Cl)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(Piperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8592819.png)







![1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one](/img/structure/B8592880.png)
